molecular formula C32H34Cl2N6O9S2 B609076 MK-0668 mesylate CAS No. 865111-04-2

MK-0668 mesylate

Cat. No. B609076
M. Wt: 781.677
InChI Key: KHZPBUGRFNTMOR-YHEIIOCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-0668 is an extremely potent and orally active antagonist of very late antigen-4 with picomolar, whole blood activity and slow dissociation rates were discovered by incorporating an amino substituent on the proline fragment of the initial lead structure. This level of potency against the unactivated form of VLA-4 was shown to be sufficient to overcome the poor pharmacokinetic profiles typical of this class of VLA-4 antagonists, and sustained activity as measured by receptor occupancy was achieved in preclinical species after oral dosing.

Scientific Research Applications

Equine Metabolism and Detection in Doping Control

  • Study : "Equine metabolism of the growth hormone secretagogue MK-0677 in vitro and in urine and plasma following oral administration" by Cutler et al. (2022)
  • Findings : This research focused on MK-0677 (Ibutamoren mesylate), examining its metabolism in horses. It identified 14 phase I metabolites in vitro, with 13 found in urine and 9 in plasma post-administration. The study aimed at identifying analytical targets for doping control, revealing that MK-0677 and an O-dealkylated metabolite were largely excreted unconjugated in urine and plasma (Cutler et al., 2022).

Therapeutic Application in Prostate Cancer

  • Study : "Application of Oligonucleotide Microarrays to Assess the Biological Effects of Neoadjuvant Imatinib Mesylate Treatment for Localized Prostate Cancer" by Febbo et al. (2006)
  • Findings : This study used microarrays to assess molecular endpoints following targeted treatment of localized prostate cancer with imatinib mesylate. It found significant gene expression differences and suggests apoptosis of microvascular endothelial cells as a result of the therapy (Febbo et al., 2006).

Role in Primary Cilium Formation and Ciliopathies

  • Study : "The Meckel-Gruber Syndrome proteins MKS1 and meckelin interact and are required for primary cilium formation" by Dawe et al. (2007)
  • Findings : This research explored the role of MKS1 and meckelin proteins in primary cilium formation, highlighting their importance in epithelial morphogenesis and potentially in understanding ciliopathies (Dawe et al., 2007).

Bioavailability Enhancement in Pre-clinical Studies

  • Study : "Aqueous versus non-aqueous salt delivery strategies to enhance oral bioavailability of a mitogen-activated protein kinase-activated protein kinase (MK-2) inhibitor in rats" by Chiang et al. (2009)
  • Findings : This study focused on enhancing the oral bioavailability of a mitogen-activated protein kinase-activated protein kinase (MK-2) inhibitor through various delivery strategies, emphasizing the importance of water quantity in vivo (Chiang et al., 2009).

properties

CAS RN

865111-04-2

Product Name

MK-0668 mesylate

Molecular Formula

C32H34Cl2N6O9S2

Molecular Weight

781.677

IUPAC Name

(S)-2-((2S,4R)-1-((3-cyanophenyl)sulfonyl)-4-(cyclobutylamino)pyrrolidine-2-carboxamido)-3-(4-(3,5-dichloroisonicotinamido)phenyl)propanoic acid compound with methanesulfonic acid (1:1)

InChI

InChI=1S/C31H30Cl2N6O6S.CH4O3S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34;1-5(2,3)4/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43);1H3,(H,2,3,4)/t22-,26+,27+;/m1./s1

InChI Key

KHZPBUGRFNTMOR-YHEIIOCHSA-N

SMILES

O=C(O)[C@H](CC1=CC=C(NC(C2=C(Cl)C=NC=C2Cl)=O)C=C1)NC([C@H]3N(S(=O)(C4=CC=CC(C#N)=C4)=O)C[C@H](NC5CCC5)C3)=O.CS(=O)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MK0668;  MK 0668;  MK-0668;  MK-0668 Mesylate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-0668 mesylate
Reactant of Route 2
MK-0668 mesylate
Reactant of Route 3
MK-0668 mesylate
Reactant of Route 4
MK-0668 mesylate
Reactant of Route 5
Reactant of Route 5
MK-0668 mesylate
Reactant of Route 6
MK-0668 mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.